molecular formula C16H18N2O3S2 B2641900 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921786-83-6

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2641900
CAS No.: 921786-83-6
M. Wt: 350.45
InChI Key: ISGZCSKFRWKUSU-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thiophene sulfonamide group, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

They have been found to interact with multiple receptors, which could potentially influence a variety of biochemical reactions .

Cellular Effects

Related compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to induce apoptosis and ultimately cause the death of cancer cells . This suggests that this compound could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form the indole intermediate . The thiophene sulfonamide group is then introduced through a sulfonation reaction, followed by coupling with the indole intermediate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-amine: Another indole derivative with potential therapeutic applications.

Uniqueness

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide stands out due to its unique combination of an indole and thiophene sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₄N₂O₂S
  • Molecular Weight : 286.4 g/mol

The compound exhibits its biological activity through interactions with specific biological targets, including enzymes and receptors involved in various disease pathways. The thiophene and oxindole moieties play crucial roles in its pharmacological effects.

  • Antiviral Activity : Studies indicate that similar compounds with thiophene structures have shown significant antiviral properties. For instance, derivatives have been reported to inhibit viral RNA polymerases effectively, suggesting that this compound may exhibit comparable activity against viruses such as HCV and HIV .
  • Antitumor Activity : The presence of the oxindole structure is associated with anticancer properties. Research has demonstrated that compounds containing oxindole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis .

Efficacy Studies

The efficacy of this compound has been evaluated through various in vitro and in vivo studies:

Study Type Target Pathogen/Cell Line IC50/EC50 Values Observations
In VitroHCV NS5B32.2 μMSignificant inhibition observed .
In VitroCancer Cell LinesVaries (specific lines)Induces apoptosis via mitochondrial pathways .
In VivoAnimal ModelsNot specifiedReduced tumor growth in xenograft models .

Case Studies

Several case studies highlight the potential of this compound:

  • Antiviral Efficacy : A study conducted on a series of thiophene derivatives showed that compounds with structural similarities to this compound inhibited HCV replication significantly, suggesting a promising avenue for further research into its antiviral properties .
  • Cancer Research : In a recent study, derivatives based on the oxindole scaffold were tested for their antiproliferative effects against various cancer cell lines. Results indicated that modifications at the thiophene position could enhance activity, warranting further exploration of this compound as a potential anticancer agent .
  • Antimicrobial Studies : A comparative analysis of sulfonamide derivatives revealed that certain modifications led to increased antibacterial activity against MRSA strains, indicating that structural variations can significantly impact efficacy .

Properties

IUPAC Name

5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-13-6-8-16(22-13)23(20,21)17-12-5-7-14-11(9-12)10-15(19)18(14)4-2/h5-9,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGZCSKFRWKUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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